molecular formula C14H14N4O3 B2777261 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide CAS No. 1251573-95-1

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide

Cat. No.: B2777261
CAS No.: 1251573-95-1
M. Wt: 286.291
InChI Key: FMIPHDDFDZSNEQ-UHFFFAOYSA-N
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Description

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core linked to a pyrimidine moiety through an acetamido bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors such as 4-methylpyrimidine.

    Acetamido Bridge Formation: The acetamido bridge is introduced by reacting the pyrimidine derivative with an acylating agent, such as acetic anhydride, under controlled conditions.

    Benzamide Core Attachment: The final step involves the coupling of the acetamido-pyrimidine intermediate with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid
  • 4-(2-(3-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid
  • 4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid

Uniqueness

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with a pyrimidine moiety through an acetamido bridge sets it apart from other similar compounds, potentially offering unique advantages in its applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[[2-(4-methylpyrimidin-2-yl)oxyacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9-6-7-16-14(17-9)21-8-12(19)18-11-4-2-10(3-5-11)13(15)20/h2-7H,8H2,1H3,(H2,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIPHDDFDZSNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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